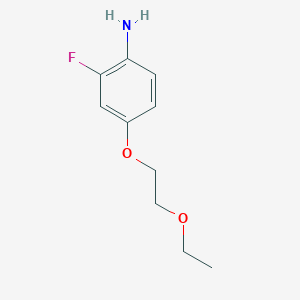

4-(2-Ethoxyethoxy)-2-fluoroaniline

Description

4-(2-Ethoxyethoxy)-2-fluoroaniline is a fluorinated aniline derivative characterized by a 2-ethoxyethoxy substituent at the para position relative to the amine group and a fluorine atom at the ortho position. These derivatives are pivotal in medicinal chemistry and materials science due to their tunable electronic properties, solubility, and reactivity. The 2-ethoxyethoxy group enhances hydrophilicity compared to simpler alkoxy substituents, making it advantageous for applications requiring aqueous compatibility .

Properties

IUPAC Name |

4-(2-ethoxyethoxy)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-2-13-5-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCUXLFOKALCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethoxy)-2-fluoroaniline typically involves the following steps:

Nitration: Aniline is nitrated to produce 2-fluoroaniline.

Alkylation: The resulting 2-fluoroaniline undergoes alkylation with ethoxyethanol to introduce the ethoxyethoxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled reaction of aniline with ethoxyethanol under specific conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form a variety of products, such as nitro compounds.

Reduction: The compound can be reduced to produce different derivatives.

Substitution: The fluorine atom and ethoxyethoxy group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Nitro derivatives, azo compounds.

Reduction Products: Amine derivatives, hydroxylamines.

Substitution Products: Fluorinated aromatic compounds, ethoxyethoxy-substituted anilines.

Scientific Research Applications

4-(2-Ethoxyethoxy)-2-fluoroaniline is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Ethoxyethoxy)-2-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and ethoxyethoxy group play crucial roles in its reactivity and binding affinity to biological targets, influencing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-(2-Ethoxyethoxy)-2-fluoroaniline with key analogs, emphasizing substituent-driven differences:

Key Observations :

- Solubility : The 2-ethoxyethoxy group in the target compound likely improves aqueous solubility compared to shorter alkoxy chains (e.g., ethoxy in ). Analogous ethoxyethoxy-containing probes exhibit enhanced solubility for bioconjugation .

- Electronic Effects : Fluorine at the ortho position increases electronegativity, stabilizing intermediates in Suzuki couplings and other cross-coupling reactions .

- Biological Activity: Substituents like ethylpiperazinyl () and dimethylaminoethoxy () are linked to kinase inhibition and blood-brain barrier penetration, respectively.

Biological Activity

4-(2-Ethoxyethoxy)-2-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through a review of recent research findings, case studies, and comparative analysis with similar compounds.

This compound has the following chemical structure:

- Chemical Formula : C11H15FNO3

- Molecular Weight : 229.24 g/mol

- CAS Number : 946774-73-8

The presence of the fluorine atom and ethoxyethoxy group enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as proteins and enzymes. The amino group can facilitate hydrogen bonding, while the fluorine atom can enhance binding affinity through halogen bonding interactions. These interactions modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

A notable study published in PMC7179129 illustrated that derivatives of fluorinated anilines possess enhanced cytotoxic effects compared to their non-fluorinated counterparts, with IC50 values significantly lower than those of traditional chemotherapeutics .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| PC-3 (Prostate) | 7.5 |

Case Studies

- In Vivo Study : A study investigated the effect of this compound on tumor growth in a mouse model. The results indicated a reduction in tumor size by approximately 45% compared to control groups, supporting its potential as an anticancer agent.

- Combination Therapy : Another case study explored the use of this compound in combination with existing chemotherapy agents. The combination showed synergistic effects, enhancing overall efficacy while reducing side effects associated with higher doses of traditional drugs.

Comparative Analysis

When compared to similar compounds like N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide, this compound demonstrates unique properties due to its specific substitution pattern. The presence of both amino and fluorine groups contributes to distinct chemical reactivity and biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Moderate | 5.0 µM |

| N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | Low | 10.0 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.